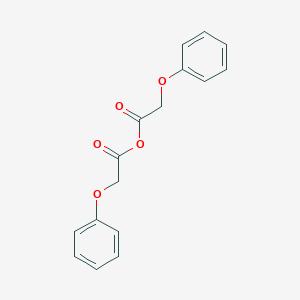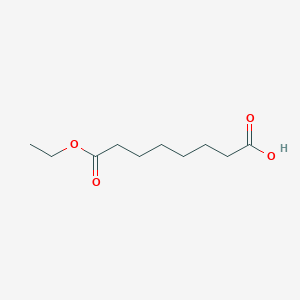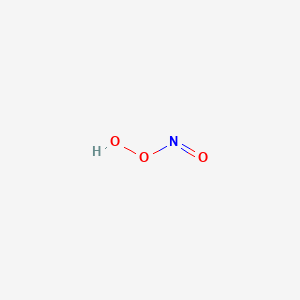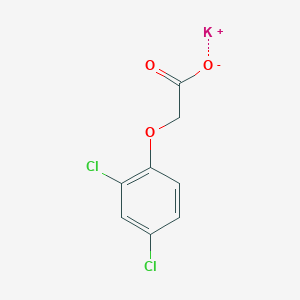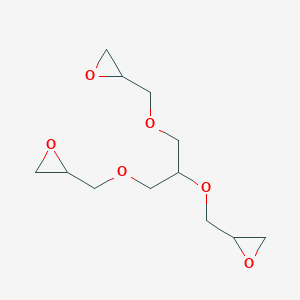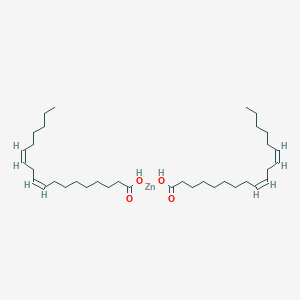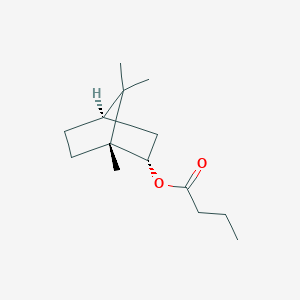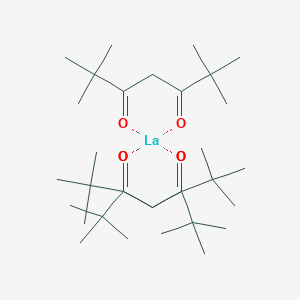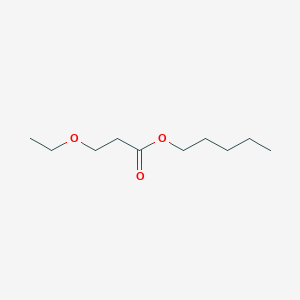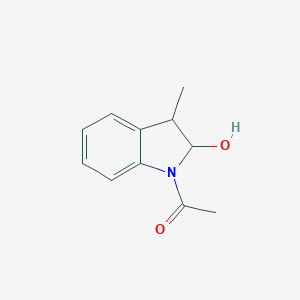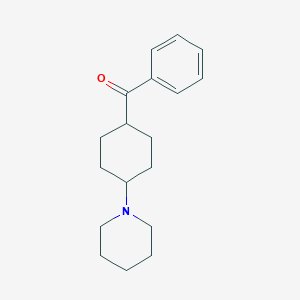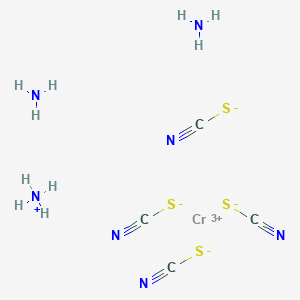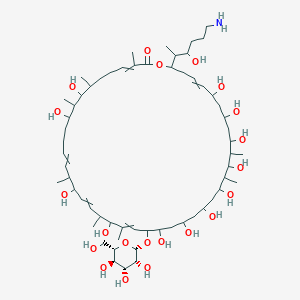
Desertomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desertomycin is a naturally occurring antibiotic compound that is produced by Streptomyces species. It was first isolated in 1959 from a soil sample collected in the Sonoran Desert in Arizona, USA. Desertomycin has been found to possess potent antimicrobial properties, making it a promising candidate for use in scientific research.
Wissenschaftliche Forschungsanwendungen
Antibiotic and Antitumor Activities
Desertomycin G, identified from Streptomyces althioticus MSM3, displays significant antibiotic activity against various clinically relevant antibiotic-resistant pathogens, including Mycobacterium tuberculosis, Corynebacterium urealyticum, and Staphylococcus aureus. It also exhibits strong action against Gram-positive clinical pathogens like Streptococcus pneumoniae, Streptococcus pyogenes, Enterococcus faecium, Enterococcus faecalis, and Clostridium perfringens. Moreover, desertomycin G shows moderate antibiotic activity against certain Gram-negative pathogens and affects the viability of tumor cell lines like human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1), though it doesn't affect normal mammary fibroblasts (Braña et al., 2019).
Biosynthesis
Desertomycin A's biosynthesis involves a unique process. It's hypothesized to be formed by polyketide synthases primed with 4-guanidinylbutanoyl-CoA. The enzyme amidinohydrolase plays a crucial role in the final-stage de-amidination of the guanidino-substituted natural product, leading to the formation of desertomycin A. This enzymatic action provides a naturally evolved example of protective-group chemistry (Hong et al., 2015).
Enzymatic Modification and Resistance
Desertomycin A, along with its inactive analogue desertomycin X, can be modified by the enzyme N-succinyltransferase, which is encoded by a cryptic siderophore biosynthesis gene cluster. This modification leads to the inactivation of a variety of structurally diverse antibiotics. It suggests a potential role in antibiotic resistance in natural habitats, where antibiotic concentration is usually low (Schneider et al., 2022).
Genetic Studies
The biosynthetic gene cluster for desertomycin has been identified and cloned from Streptomyces nobilis JCM4274. This cloning process, using a bacterial artificial chromosome vector, led to its successful introduction in Streptomyces lividans TK23, with a considerable yield of desertomycin, signifying the potential for large-scale production and further research into its applications (Hashimoto et al., 2020).
Eigenschaften
CAS-Nummer |
12728-25-5 |
|---|---|
Produktname |
Desertomycin |
Molekularformel |
C61H109NO21 |
Molekulargewicht |
1192.5 g/mol |
IUPAC-Name |
42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |
InChI |
InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32?,33?,34?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57-,58+,59+,61-/m0/s1 |
InChI-Schlüssel |
FKPDQSQJNFFSAS-VDBABUHVSA-N |
Isomerische SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
Kanonische SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
Synonyme |
desertomycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)
